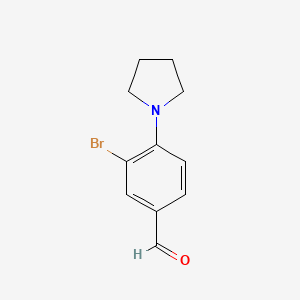

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

Description

BenchChem offers high-quality 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-pyrrolidin-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPGXKDWGYYBIQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and molecular weight of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

Structural Analysis, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (CAS: 869952-70-5) is a bifunctional aromatic scaffold widely utilized in the synthesis of pharmaceutical agents, particularly kinase inhibitors and GPCR modulators.[1][2] Its value lies in its orthogonal reactivity: the aldehyde moiety serves as an electrophile for condensation reactions (e.g., reductive amination, Wittig olefination), while the aryl bromide provides a handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).[2]

This guide provides a comprehensive technical analysis of the compound’s physicochemical properties, a validated synthetic route via nucleophilic aromatic substitution (

Chemical Identity & Structural Analysis[1][2][3][4][5][6]

The molecule consists of a benzene core substituted with three distinct functional groups: a formyl group (aldehyde) at position 1, a bromine atom at position 3, and a pyrrolidine ring at position 4.[2][3]

Nomenclature and Identifiers

| Identifier | Value |

| IUPAC Name | 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde |

| CAS Number | 869952-70-5 |

| Molecular Formula | C₁₁H₁₂BrNO |

| SMILES | O=Cc1ccc(N2CCCC2)c(Br)c1 |

| InChIKey | OPGXKDWGYYBIQB-UHFFFAOYSA-N |

Molecular Weight & Isotopic Distribution

Due to the presence of Bromine, the mass spectrum exhibits a characteristic 1:1 doublet pattern (

| Parameter | Value | Notes |

| Average Molecular Weight | 254.13 g/mol | Standard stoichiometry |

| Monoisotopic Mass ( | 253.0102 g/mol | Base peak (approx.[2][3] 50.7%) |

| Monoisotopic Mass ( | 255.0082 g/mol | M+2 peak (approx.[2][3] 49.3%) |

Structural Features[1][2][3][4]

-

Steric Environment : The ortho-bromo substituent induces a torsional twist in the pyrrolidine ring relative to the phenyl plane, potentially reducing conjugation compared to the non-brominated analog.[2][3] This steric bulk is critical for selectivity in subsequent metal-catalyzed couplings.[2][3]

-

Electronic Effects : The pyrrolidine nitrogen is a strong electron donor (+M effect), significantly increasing electron density at the formyl group's carbonyl carbon, thereby modulating its electrophilicity.[2][3] Conversely, the bromine atom exerts an inductive electron-withdrawing effect (-I).[2]

Physicochemical Properties (In Silico Predictions)

Understanding the "druglikeness" of this intermediate helps in planning purification and formulation.[2][3]

| Property | Value | Implication |

| LogP (Octanol/Water) | ~2.7 - 2.9 | Moderate lipophilicity; soluble in DCM, EtOAc, DMSO.[2] |

| Topological Polar Surface Area (TPSA) | 20.3 Ų | Good membrane permeability (Rule of 5 compliant).[2][3] |

| H-Bond Acceptors | 2 (N, O) | Interaction points for protein binding.[2][3] |

| H-Bond Donors | 0 | No protic hydrogens.[2][3] |

| Melting Point | Solid (Predicted: 75-85°C) | Handle as a solid powder.[2][3] |

Synthesis & Characterization

Validated Synthetic Route: Displacement

The most robust synthesis involves the nucleophilic aromatic substitution of 3-bromo-4-fluorobenzaldehyde with pyrrolidine .[2][3] The aldehyde group at the para position activates the fluorine for displacement, while the bromine at the meta position remains intact due to the milder conditions required for F-displacement vs Br-displacement.[2]

Reaction Scheme

-

Base : Potassium Carbonate (

) or Diisopropylethylamine (DIPEA)[2][3] -

Solvent : DMF, DMSO, or Acetonitrile

-

Conditions : 60-80°C, 4-6 hours.

Figure 1: Synthetic pathway via Nucleophilic Aromatic Substitution.[2]

Detailed Protocol

-

Charge : To a reaction vessel, add 3-bromo-4-fluorobenzaldehyde (1.0 equiv) and anhydrous

(2.0 equiv). -

Solvate : Add anhydrous DMF (5 mL per gram of substrate).

-

Addition : Add pyrrolidine (1.2 equiv) dropwise at room temperature. Exotherm may occur.[2][3]

-

Reaction : Heat the mixture to 80°C. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[2][3][6] The starting material (Rf ~0.[2][3]8) should disappear, replaced by a fluorescent product spot (Rf ~0.5).

-

Workup : Cool to RT. Pour into ice-water. The product typically precipitates as a yellow/orange solid.[2][3] Filter and wash with water.[2][3]

-

Purification : If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, Hexane/EtOAc gradient).[2][3]

Spectroscopic Characterization (Predicted)

-

¹H NMR (400 MHz, CDCl₃) :

Reactivity & Applications

This scaffold is a "linchpin" intermediate.[2][3] The diagram below illustrates its divergent utility in drug discovery.

Figure 2: Divergent synthetic utility of the scaffold.[2]

Strategic Considerations

-

Chemoselectivity : When performing reductions (e.g., with

), the aldehyde will reduce to the benzyl alcohol without affecting the aryl bromide.[2][3] -

Catalyst Poisoning : The pyrrolidine nitrogen is a Lewis base and may coordinate to Pd catalysts.[2][3] Using bidentate ligands (e.g., Xantphos, BINAP) or scavenging the amine as a salt (if possible) can improve cross-coupling yields.[2][3]

Safety & Handling

-

Hazards : Irritant to eyes, respiratory system, and skin.[2][3] Potential skin sensitizer.[2][3]

-

Storage : Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.[2][3]

References

-

Sigma-Aldrich . 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde Product Sheet. CAS 869952-70-5.[1][3] Link[2]

-

National Institute of Standards and Technology (NIST) . Benzaldehyde, 3-bromo- (Analogous Reactivity Data). NIST Chemistry WebBook.[2][3] Link[2]

-

Organic Syntheses . Metal-Free One-Pot Oxidative Amination of Aromatic Aldehydes. Org. Synth. 2010, 87, 1-2.[2][3][7] (Demonstrates pyrrolidine reactivity). Link

-

ChemicalBook . 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde Properties and Suppliers. Link

-

Google Patents . Process for the preparation of 3-bromo-4-fluorobenzaldehyde (Precursor Synthesis). WO2010086877A2.[2][3] Link

Sources

- 1. 3-broMo-4-(pyrrolidin-1-yl)benzaldehyde CAS#: 869952-70-5 [m.chemicalbook.com]

- 2. 3-Bromo-4-methoxybenzaldehyde [webbook.nist.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. US4383949A - Preparation of 3-bromo-4-fluorobenzaldehyde and its acetals - Google Patents [patents.google.com]

- 5. 3-Bromo-4-fluorobenzaldehyde | 77771-02-9 [chemicalbook.com]

- 6. 1707365-36-3|3-Bromo-4-(3,3-difluoropyrrolidin-1-yl)benzaldehyde|BLD Pharm [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Synthesis and Application of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, functionalization, and potential applications of derivatives based on the 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde scaffold. This versatile building block offers multiple reaction sites for chemical modification, making it a valuable starting material for the generation of diverse chemical libraries. We will explore key synthetic strategies, including palladium-catalyzed cross-coupling reactions and condensations to form bioactive heterocyclic systems. The potential of these derivatives in medicinal chemistry, particularly as kinase inhibitors, will be discussed, supported by insights from related molecular structures. This guide aims to equip researchers with the foundational knowledge and practical methodologies to effectively utilize this promising chemical entity in drug discovery and materials science.

Introduction: The Strategic Value of the 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde Scaffold

The 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde molecule is a trifunctional scaffold of significant interest in synthetic and medicinal chemistry. Its structure incorporates three key features that allow for diverse and targeted chemical modifications:

-

An Aldehyde Group: This versatile functional group serves as a reactive handle for a wide array of chemical transformations, including reductive aminations, Wittig reactions, and condensation reactions to form various heterocyclic structures.

-

A Bromine Atom on the Aromatic Ring: The bromo substituent is an excellent leaving group for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of a vast range of aryl, heteroaryl, and alkyl groups.[1][2][3][4]

-

A Pyrrolidine Moiety: The pyrrolidine ring, a common motif in many biologically active compounds, can influence the physicochemical properties of the molecule, such as solubility and lipophilicity, and can also participate in crucial binding interactions with biological targets.

The strategic placement of these functional groups allows for a modular and systematic approach to the synthesis of novel derivatives with tailored properties for various applications, particularly in the realm of drug discovery.

Synthetic Pathways for Derivatization

The chemical versatility of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde allows for a multitude of synthetic transformations. This section details two primary strategies for its derivatization: modification of the aromatic ring via Suzuki-Miyaura coupling and transformation of the aldehyde group through condensation reactions.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[1][2][3][4] In the context of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, the bromine atom serves as a handle for the introduction of various substituents.

Causality Behind Experimental Choices:

The choice of palladium catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. The catalyst and ligand combination influences the efficiency of the catalytic cycle, while the base is required to activate the boronic acid derivative. The solvent must be able to dissolve the reactants and facilitate the reaction. For the coupling of aryl bromides, common catalyst systems include Pd(PPh₃)₄ or a combination of a palladium precursor like Pd(OAc)₂ with a phosphine ligand.

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura coupling of an aryl bromide, which can be adapted for 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde.

Materials:

-

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane/Water mixture)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

-

Purge the vessel with an inert gas for 10-15 minutes.

-

Add the palladium catalyst (0.01-0.05 equivalents) to the vessel.

-

Add the degassed solvent system to the reaction mixture.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Visualization of the Suzuki-Miyaura Coupling Workflow:

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Heterocycle Synthesis via Aldehyde Condensation

The aldehyde functionality of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde provides a gateway to a vast array of heterocyclic compounds through condensation reactions with active methylene compounds.[5][6][7] These reactions are fundamental in medicinal chemistry for the synthesis of privileged scaffolds such as pyrimidines, pyridines, and pyrans.

Causality Behind Experimental Choices:

The choice of the active methylene compound and the reaction conditions will determine the resulting heterocyclic core. For instance, condensation with a β-dicarbonyl compound in the presence of an amine catalyst can lead to the formation of a dihydropyridine derivative (Hantzsch synthesis). Reaction with a compound containing an active methylene group adjacent to a nitrile can lead to Knoevenagel condensation products, which can be further cyclized.[6][7]

Experimental Protocol: A Representative Knoevenagel Condensation

The following is a generalized protocol for a Knoevenagel condensation, a key step in the synthesis of many heterocyclic derivatives.

Materials:

-

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

-

Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

-

Base catalyst (e.g., piperidine, triethylamine)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

Dissolve 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (1 equivalent) and the active methylene compound (1-1.2 equivalents) in the chosen solvent.

-

Add a catalytic amount of the base to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

-

If a precipitate forms, collect the product by filtration. Otherwise, concentrate the reaction mixture and purify the crude product by recrystallization or column chromatography.

Visualization of the Knoevenagel Condensation Workflow:

Caption: Workflow for a typical Knoevenagel condensation reaction.

Applications in Medicinal Chemistry: Targeting Kinases

The pyrimidine scaffold and its fused derivatives are prevalent in a number of FDA-approved drugs and are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[8][9][10][11][12] Of particular interest is the role of pyrimidine derivatives as kinase inhibitors.[9] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

While specific derivatives of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde have not been extensively reported as kinase inhibitors in the reviewed literature, the structural motifs that can be generated from this starting material are highly relevant to this target class. For instance, the synthesis of substituted pyrimidines via condensation reactions could lead to novel compounds with potential kinase inhibitory activity. The pyrrolidine moiety can also contribute to binding affinity and selectivity.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a hypothetical scenario where a derivative of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde acts as a kinase inhibitor, blocking a signaling pathway involved in cell proliferation.

Caption: Hypothetical inhibition of a kinase-mediated signaling pathway.

Data Summary

Due to the limited availability of published data specifically on derivatives of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde, the following table presents representative data for related compounds to illustrate the potential properties of its derivatives.

| Compound Type | Synthetic Route | Potential Biological Activity | Reference Compound IC₅₀ |

| Biaryl Derivative | Suzuki-Miyaura Coupling | Kinase Inhibition | Imatinib (Bcr-Abl): ~250 nM |

| Pyrimidine Derivative | Condensation & Cyclization | Kinase Inhibition | Gefitinib (EGFR): 2-37 nM |

| Dihydropyridine | Hantzsch Synthesis | Calcium Channel Blocker | Nifedipine: ~100 nM |

Conclusion and Future Directions

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde represents a highly versatile and strategically valuable scaffold for the synthesis of diverse chemical libraries. The presence of three distinct functional groups allows for a modular and efficient approach to generating novel derivatives. While the direct exploration of its derivatives is still an emerging area, the potential applications, particularly in the development of kinase inhibitors, are significant. Future research should focus on the systematic exploration of derivatization through modern synthetic methodologies, followed by thorough biological screening to uncover novel bioactive compounds. The insights provided in this guide offer a solid foundation for researchers to embark on such endeavors.

References

- Abass, M., & Ismail, M. M. (2000). Reactivity of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde towards some nucleophiles. Journal of the Chinese Chemical Society, 47(4A), 841-848.

- Sugino, T., Oya, S., Yoshie, Y., & Ogura, K. (2001). A Novel and Efficient Method for the Knoevenagel Condensation of Aldehydes with Active Methylene Compounds Using Lysine as a Catalyst. Letters in Organic Chemistry, 2(3), 225-228.

- Verma, V., Joshi, C. P., Agarwal, A., Soni, S., & Kataria, U. (2020). A Review on Pharmacological Aspects of Pyrimidine Derivatives. Journal of Drug Delivery and Therapeutics, 10(5), 200-206.

- Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). Results in Chemistry, 5, 100877.

- Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters, 16(11), 2897-2901.

- Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021). Journal of Advancement in Chemical Science, 7(2), 1-5.

- A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE.

- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). GSC Advanced Research and Reviews, 20(01), 114-128.

- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry, 64(20), 14784-14835.

- A Study Of Synthesis Of Bioactive Heterocycles. (n.d.). International Journal of Novel Research and Development.

- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2014). Molecules, 19(9), 13583-13599.

- Straightforward synthesis of 3-substituted pyrrolidines from active methylene compounds, sarcosine and formaldehyde. (2010). Tetrahedron Letters, 51(42), 5626-5628.

- Conversion of 4-bromobenzaldehyde in Suzuki-Miyaura coupling with phenyl boronic acid in H₂O. (2017).

- Substituted active methylene synthesis by condens

- Diversifying the triquinazine scaffold of a Janus kinase inhibitor. (2023). RSC Medicinal Chemistry, 14(6), 1143-1150.

- Synthesis of Bioactive Heterocycles. (2022). ScholarWorks @ UTRGV.

- Suzuki Coupling. (n.d.). Organic Chemistry Portal.

- Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4741.

- 3D-QSAR study on the DYRK1A inhibitors and design of new compounds by CoMFA and CoMSIA methods. (2023). Chemical Review and Letters, 6(1), 1-11.

- The Suzuki Reaction. (n.d.). Chem 115 Myers.

- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

- Editorial: Emerging heterocycles as bioactive compounds. (2023). Frontiers in Chemistry, 11, 1194263.

Sources

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Yoneda Labs [yonedalabs.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Substituted active methylene synthesis by condensation [organic-chemistry.org]

- 8. jddtonline.info [jddtonline.info]

- 9. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jacsdirectory.com [jacsdirectory.com]

- 11. files.core.ac.uk [files.core.ac.uk]

- 12. researchgate.net [researchgate.net]

Technical Guide: Electronic and Synthetic Characterization of 4-(Pyrrolidin-1-yl)benzaldehyde

[1]

Executive Summary

This technical guide provides a comprehensive analysis of 4-(pyrrolidin-1-yl)benzaldehyde (CAS: 51980-54-2), a prototypical "push-pull" chromophore.[1] Characterized by a strong electron-donating pyrrolidine ring coupled to an electron-withdrawing formyl group via a

Molecular Architecture: The Push-Pull Mechanism[1]

The electronic utility of 4-(pyrrolidin-1-yl)benzaldehyde stems from its Donor-

-

Planarization: The cyclic alkyl chain restricts the conformational freedom of the nitrogen lone pair, forcing it into a geometry that maximizes overlap with the aromatic

-system. -

Hyperconjugation: The pyrrolidine ring exhibits enhanced donor strength compared to acyclic dialkylamines, lowering the energy of the Intramolecular Charge Transfer (ICT) state.

-

Dipole Moment (

): Upon photoexcitation, electron density shifts from the pyrrolidine nitrogen (HOMO) to the carbonyl oxygen (LUMO), creating a giant dipole in the excited state (

Mechanism Diagram: Intramolecular Charge Transfer

The following diagram illustrates the electron flow and energy states governing the photophysics of the molecule.

Figure 1: Energy landscape of the Intramolecular Charge Transfer (ICT) process.[1] The pyrrolidine donor drives the formation of a highly polar ICT state, which is stabilized by polar solvents.

Photophysical Characterization

Solvatochromism

The compound exhibits positive solvatochromism.[2] As solvent polarity increases, the energy of the highly polar ICT excited state is lowered more than the ground state, resulting in a bathochromic (red) shift in both absorption and emission spectra.

Comparative Spectral Data (Representative Trends):

| Solvent | Polarity Index ( | Stokes Shift ( | ||

| Hexane | 0.009 | ~335 | ~370 | Low |

| Chloroform | 0.259 | ~348 | ~415 | Medium |

| Acetonitrile | 0.460 | ~355 | ~450 | High |

| DMSO | 0.444 | ~362 | ~470 | Very High |

Note: Exact maxima may vary slightly based on concentration and temperature.[1] Data extrapolated from trends in amino-benzaldehyde derivatives [1, 4].

TICT vs. Planar ICT

A critical distinction in this class of molecules is the competition between Planar ICT and Twisted Intramolecular Charge Transfer (TICT).

-

DMABA (Diethyl analogue): Often undergoes rotation of the

group, leading to a dark (non-fluorescent) TICT state in polar solvents. -

Pyrrolidine Analogue: The cyclic structure increases the energy barrier for twisting. While TICT is still possible, the pyrrolidine derivative generally retains higher quantum yields in mid-polarity solvents compared to acyclic analogues due to restricted rotation [3].

Synthesis & Structural Validation

While oxidative amination is possible [2], the Nucleophilic Aromatic Substitution (

Protocol: Synthesis

Reagents:

-

4-Fluorobenzaldehyde (1.0 equiv)[1]

-

Pyrrolidine (1.2 equiv)[1]

-

Potassium Carbonate (

, 2.0 equiv) -

Solvent: DMSO or DMF (Anhydrous)[1]

Step-by-Step Methodology:

-

Setup: Charge a round-bottom flask with 4-fluorobenzaldehyde and anhydrous DMSO (

concentration). -

Addition: Add

followed by the slow addition of pyrrolidine via syringe. -

Reaction: Heat the mixture to 100°C for 4–6 hours. Monitor via TLC (20% EtOAc/Hexane).[1] The product spot will be fluorescent under UV (365 nm).

-

Workup: Pour the reaction mixture into ice-cold water. The product will precipitate as a yellow solid.

-

Purification: Filter the solid. If oil forms, extract with Dichloromethane (DCM), wash with brine, dry over

, and concentrate. Recrystallize from Ethanol/Water or purify via flash chromatography (Silica, 10-20% EtOAc/Hexane).[1]

Synthetic Workflow Diagram

Figure 2: Optimized SNAr synthetic pathway for high-yield production.

Structural Validation

Applications in Drug Discovery & Materials

Nonlinear Optical (NLO) Materials

The high hyperpolarizability (

Fluorescent Molecular Rotors (FMRs)

Because the fluorescence quantum yield is dependent on the restriction of intramolecular rotation (TICT suppression), this scaffold is used as a viscosity sensor in biological membranes. In high-viscosity environments (e.g., cell membranes), the non-radiative decay via twisting is inhibited, leading to a sharp increase in fluorescence intensity [4].

Pharmaceutical Intermediate

The aldehyde handle serves as a versatile electrophile for Knoevenagel condensations, enabling the synthesis of complex styryl dyes and chalcones used in antimalarial and anticancer research [1, 3].

References

-

Zhang, B., et al. (2015). Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde. Atlantis Press.[1] Available at: [Link]

-

Gao, Y., et al. (1987).[3] Oxidative amination of aromatic aldehydes (Org. Synth. Procedure). Organic Syntheses. Available at: [Link][1]

-

Mishra, N. (2018).[1] Pyrrolidinyl Group as Charge Donor for the Excited State Intramolecular Charge Transfer. Semantic Scholar. Available at: [Link][1]

-

Hanson, R. M., et al. (2020). Solvatochromic Behavior of 2,7-Disubstituted Sila- and Germafluorenes (Benzaldehyde substituents). MDPI Molecules. Available at: [Link][1]

-

Sambath, K., et al. (2018).[4] Synthesis, spectral, linear and nonlinear optical properties of pyrrolidinium derivatives. ResearchGate.[1] Available at: [Link]

Technical Guide: Medicinal Chemistry Applications of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

The following technical guide details the medicinal chemistry applications, synthetic versatility, and experimental protocols for 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde .

Executive Summary & Compound Profile

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (CAS: 189635-77-2) is a high-value "privileged intermediate" in drug discovery. Its structural utility stems from its push-pull electronic system : the electron-donating pyrrolidine ring at the para position activates the aromatic core, while the electron-withdrawing aldehyde allows for versatile downstream functionalization. The ortho-positioned bromine atom serves as a critical handle for cross-coupling reactions, enabling the rapid construction of biaryl libraries common in kinase and GPCR inhibitor research.

| Property | Specification | Medicinal Significance |

| Molecular Formula | C₁₁H₁₂BrNO | Low MW (254.12) allows room for elaboration (Fragment-Based Design). |

| Core Motif | Ortho-bromo-N-arylamine | Pre-organized motif for biaryl synthesis (Suzuki) or amination (Buchwald). |

| Electronic State | Push-Pull System | Pyrrolidine (EDG) stabilizes the aldehyde; Br (EWG) activates for Pd-insertion. |

| Solubility | Lipophilic (LogP ~3.2) | Pyrrolidine ring improves solubility compared to acyclic diethyl/dimethyl analogs. |

Strategic Utility in Drug Design

This compound acts as a Divergent Synthesis Hub . A medicinal chemist can selectively manipulate the aldehyde (CHO) and bromide (Br) handles to access distinct chemical spaces.

Kinase Inhibitor Scaffolds

The 3-bromo-4-pyrrolidinylphenyl moiety mimics the solvent-exposed regions of many kinase inhibitors.

-

The Bromide Handle: Used via Suzuki-Miyaura coupling to attach heteroaryl "hinge binders" (e.g., pyrimidines, quinolines).

-

The Aldehyde Handle: Converted via reductive amination to solubilizing "tails" that extend into the ribose pocket.

GPCR Ligands (Histamine & Dopamine)

The pyrrolidine ring is a pharmacophore often found in Histamine H3 antagonists and Dopamine D3 ligands.

-

Mechanism: The saturated nitrogen of the pyrrolidine can act as a basic center (if protonated) or a hydrophobic bulk element, depending on the pH and receptor pocket.

-

Application: Oxidation of the aldehyde to a carboxylic acid allows for amide coupling to create "flexible linker" ligands typical of GPCR modulators.

Fragment-Based Drug Discovery (FBDD)

Because the molecule possesses three distinct vectors (Aldehyde, Bromine, Pyrrolidine), it is ideal for SAR (Structure-Activity Relationship) exploration :

-

Vector A (CHO): Elongation.

-

Vector B (Br): Cross-coupling/Diversity.

-

Vector C (Pyrrolidine): Fixed hydrophobic/hydrophilic anchor.

Synthetic Pathways & Logic

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

Figure 1: Divergent synthetic pathways. The core molecule allows orthogonal functionalization at the Br and CHO positions.

Experimental Protocols

These protocols are designed for high reproducibility in a medicinal chemistry setting.

Protocol A: Suzuki-Miyaura Cross-Coupling

Objective: To synthesize a biaryl scaffold (e.g., coupling with phenylboronic acid).

-

Challenge: The electron-rich pyrrolidine ring donates density to the benzene core, potentially slowing down the oxidative addition of Palladium into the C-Br bond.

-

Solution: Use of electron-rich ligands (e.g., SPhos) or robust catalysts like Pd(dppf)Cl₂ at elevated temperatures.

Step-by-Step Methodology:

-

Charge: In a microwave vial, combine 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

-

Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 ratio, 0.1 M concentration).

-

Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).

-

Reaction: Seal and heat to 90°C for 4–12 hours (or 110°C for 30 min in microwave).

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Flash chromatography (Hexanes/EtOAc gradient). The aldehyde product is typically a bright yellow solid due to conjugation.

Protocol B: Selective Reductive Amination

Objective: To functionalize the aldehyde without reducing the bromide or the aldehyde to an alcohol.

-

Reagent Choice: Sodium Triacetoxyborohydride (STAB) is preferred over NaBH₄ because it is less aggressive and will not reduce the aldehyde prior to imine formation.

Step-by-Step Methodology:

-

Imine Formation: Dissolve 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (1.0 equiv) and the Primary Amine (1.1 equiv) in DCE (1,2-Dichloroethane) .

-

Activation: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir at Room Temperature (RT) for 1 hour.

-

Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LCMS for disappearance of the imine intermediate.

-

Quench: Quench with saturated aqueous NaHCO₃ (gas evolution will occur).

-

Isolation: Extract with DCM. The product is a secondary amine retaining the aryl bromide, ready for subsequent cross-coupling.

Critical Analysis: Structure-Activity Relationships (SAR)

When utilizing this scaffold, researchers must account for the specific physicochemical influence of the pyrrolidine ring.[1]

| Feature | Effect on SAR | Optimization Strategy |

| Steric Bulk | The pyrrolidine ring is non-planar (envelope conformation). | If the binding pocket is flat, replace with a pyrrole. If depth is needed, the pyrrolidine is superior. |

| Basicity | The N-aryl nitrogen is largely non-basic due to resonance with the phenyl ring (aniline-like). | Do not rely on this Nitrogen for salt bridges. Use the aldehyde-derived tail for ionic interactions. |

| Metabolic Stability | Pyrrolidines are susceptible to oxidation (alpha-hydroxylation). | If metabolic clearance is high, substitute with 3,3-difluoropyrrolidine or block the alpha-positions with methyl groups. |

Diagram: Pharmacophore Mapping

The following diagram visualizes how this molecule maps to a hypothetical kinase binding site.

Figure 2: Pharmacophore mapping of the scaffold in a kinase inhibitor context.

References

-

Suzuki Coupling Mechanism & Optimization: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.

-

Pyrrolidine in Medicinal Chemistry: Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules (MDPI).

-

Reductive Amination Protocols: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3] Journal of Organic Chemistry.

-

Safety & Handling: Thermo Fisher Scientific. (2025).[4][5][6][7][8] Safety Data Sheet: 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde.

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. Video: Preparation of Amines: Reductive Amination of Aldehydes and Ketones [jove.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes & Protocols: 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde as a Versatile Intermediate for Donor-π-Acceptor (D-π-A) Dyes

Introduction: The Power of Molecular Design in D-π-A Systems

The rational design of organic molecules with specific electronic and photophysical properties is a cornerstone of modern materials science. Among the most successful architectures are Donor-π-Acceptor (D-π-A) systems, which form the basis for a vast array of functional dyes. These molecules are engineered with three key components: an electron-donating (D) group and an electron-accepting (A) group connected by a π-conjugated bridge (π).[1][2] This arrangement facilitates an efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.[2][3] The energy and efficiency of this ICT process govern the dye's color, fluorescence, and electronic behavior, making D-π-A dyes critical components in technologies such as dye-sensitized solar cells (DSSCs), bio-imaging probes, and nonlinear optical materials.[1][4][5]

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is an exemplary intermediate for the synthesis of such advanced materials. Its molecular structure is pre-configured for success:

-

Electron Donor (D): The pyrrolidin-1-yl group is a potent electron-donating moiety, providing the necessary electron density to initiate the charge transfer process.

-

π-Bridge Precursor: The benzaldehyde group serves as a reactive handle to construct the π-conjugated bridge, typically through condensation reactions.

-

Reactive Handle for π-System Extension: The bromine atom at the 3-position offers a site for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the precise tuning of the dye's electronic and steric properties by extending the π-system.

This guide provides detailed protocols for the synthesis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde and its subsequent conversion into a model D-π-A dye, along with methods for its characterization.

Part 1: Synthesis of the Intermediate

The synthesis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is efficiently achieved via a nucleophilic aromatic substitution reaction. The electron-withdrawing nature of the aldehyde group activates the aromatic ring, facilitating the displacement of a fluoride leaving group by pyrrolidine.

Protocol 1: Synthesis of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

Rationale: This procedure utilizes the reaction between 3-bromo-4-fluorobenzaldehyde and pyrrolidine.[6][7] The reaction is typically performed at an elevated temperature to overcome the activation energy for the substitution. A slight excess of pyrrolidine can be used to ensure complete consumption of the starting aldehyde.

Materials:

-

3-Bromo-4-fluorobenzaldehyde

-

Pyrrolidine

-

Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask, add 3-bromo-4-fluorobenzaldehyde (5.0 g, 24.6 mmol, 1.0 eq).

-

Add 40 mL of DMSO and stir until the solid dissolves.

-

Add pyrrolidine (2.5 mL, 2.1 g, 29.5 mmol, 1.2 eq) to the solution at room temperature.

-

Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into 200 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and wash with saturated NaHCO₃ solution (2 x 100 mL) followed by brine (1 x 100 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to yield the pure product as a solid.

Caption: Workflow for the synthesis of the D-π-A intermediate.

Part 2: Synthesis of a D-π-A Dye via Knoevenagel Condensation

With the aldehyde intermediate in hand, the D-π-A structure can be readily assembled. The Knoevenagel condensation is a powerful C-C bond-forming reaction that condenses an aldehyde with an active methylene compound.[8][9] In this protocol, we use malononitrile as the acceptor precursor, which introduces a potent dicyanovinyl electron-accepting group.

Protocol 2: Synthesis of (E)-2-(3-bromo-4-(pyrrolidin-1-yl)benzylidene)malononitrile

Rationale: This reaction is catalyzed by a weak base, such as piperidine or boric acid, which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate.[10][11] The enolate then attacks the aldehyde, followed by dehydration to yield the final conjugated dye. The reaction is often run in a solvent like ethanol or under solvent-free conditions.[12]

Materials:

-

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

-

Malononitrile

-

Piperidine (catalyst)

-

Ethanol (EtOH)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a 50 mL round-bottom flask, dissolve 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (1.0 g, 3.73 mmol, 1.0 eq) in 20 mL of ethanol.

-

Add malononitrile (0.27 g, 4.10 mmol, 1.1 eq) to the solution.

-

Add 2-3 drops of piperidine to the mixture using a Pasteur pipette.

-

Stir the reaction mixture at room temperature for 2-4 hours. A precipitate often forms as the product is generated. Monitor the reaction by TLC.

-

Once the reaction is complete, cool the flask in an ice bath for 30 minutes to maximize precipitation.

-

Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol.

-

The product is typically of high purity, but can be further recrystallized from ethanol if necessary.

Caption: Workflow for the synthesis of the D-π-A dye.

Part 3: Characterization and Expected Properties

The defining characteristic of a D-π-A dye is its intramolecular charge transfer (ICT) behavior, which can be probed using spectroscopic techniques.

Spectroscopic Analysis

The photophysical properties of the synthesized dye should be investigated in a range of solvents with varying polarity to assess its solvatochromic behavior.[13][14]

-

UV-Visible Absorption: The absorption spectrum is expected to show a strong, broad band in the visible region (typically 400-550 nm), corresponding to the π-π* ICT transition.[15] This band should exhibit a bathochromic (red) shift as the solvent polarity increases, due to the stabilization of the more polar excited state.

-

Fluorescence Emission: Upon excitation at the ICT absorption maximum, the dye is expected to fluoresce. The emission peak will show a significant bathochromic shift with increasing solvent polarity (positive solvatochromism), often more pronounced than the absorption shift.[13][16] This leads to a large Stokes shift in polar solvents.

Table 1: Expected Spectroscopic Data in Various Solvents

| Solvent | Polarity Index (ET(30)) | λabs (nm) | λem (nm) | Stokes Shift (cm-1) |

| Toluene | 33.9 | ~430 | ~510 | ~3900 |

| Dichloromethane | 40.7 | ~455 | ~560 | ~4350 |

| Acetonitrile | 45.6 | ~465 | ~595 | ~4800 |

| Ethanol | 51.9 | ~470 | ~610 | ~4950 |

Note: These are representative values. Actual results will vary.

Caption: D-π-A electronic transition and ICT mechanism.

Conclusion and Future Directions

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is a highly valuable and accessible building block for creating sophisticated D-π-A dye systems. The protocols outlined here provide a clear pathway for its synthesis and conversion into a functional dye. The bromine substituent remains a key site for post-condensation modification, enabling the synthesis of more complex architectures, such as D-A-π-A or D-D-π-A systems, which can further enhance performance in targeted applications like DSSCs.[3][17][18][19] The modular nature of this synthetic approach allows researchers to fine-tune the electronic properties of the final dye, making this intermediate a powerful tool in the field of organic functional materials.

References

- D-π-A Organic Dyes Derived from Indacenodithiophene Core Moiety for Efficient Dye-Sensitized Solar Cells. Energy Advances (RSC Publishing).

- 3-bromo-4-(pyrrolidin-1-yl)benzaldehyde | 869952-70-5. Sigma-Aldrich.

- A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. ResearchGate.

- Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. ResearchGate.

- D–D−π–A-Type Organic Dyes for Dye-Sensitized Solar Cells with a Potential for Direct Electron Injection and a High Extinction Coefficient: Synthesis, Characterization, and Theoretical Investigation. ACS Publications.

- D–D−π–A-Type Organic Dyes for Dye-Sensitized Solar Cells with a Potential for Direct Electron Injection and a High Extinction Coefficient: Synthesis, Characterization, and Theoretical Investigation. The Journal of Physical Chemistry C (ACS Publications).

- Design and Synthesis of the D−π–A-Structured Coadsorbents with the Phenanthraquinone Core and Its Application in Dye-Sensitized Solar Cells. The Journal of Physical Chemistry C (ACS Publications).

- Molecular engineering on D-π-A organic dyes with flavone-based different acceptors for highly efficient dye-sensitized solar cells using experimental and computational study. ProQuest.

- Synthesis of New D–π–A Phenothiazine-Based Fluorescent Dyes: Aggregation Induced Emission and Antibacterial Activity. PMC.

- Design and analysis of novel D–π–A configuration dyes for dye-sensitized solar cells: a density functional theory study. Semantic Scholar.

- Theoretical studies of electronic and optical characteristics in donor-π-Acceptor (D-π-A) dyes: DFT and TD-DFT methods. Oxford Academic.

- Design of D–A–π–A organic dyes with different acceptor and auxiliary acceptor for highly efficient dye-sensitized solar cells: a computational study. RSC Advances (RSC Publishing).

- Efficient D-π-π-A-Type Dye Sensitizer Based on a Benzothiadiazole Moiety: A Computational Study. MDPI.

- One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst. MDPI.

- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega.

- Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. ResearchGate.

- SYNTHESIS, CHARACTERIZATION, AND SOLVATOCHROMIC ACTION OF 4-BROMOPHENYLAZO-2-NAPHTHOLAZO-BENZENE. File 1.

- From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes. PMC.

- Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. PMC.

- D–A–π–A organic dyes with tailored green light absorption for potential application in greenhouse-integrated dye-sensitized solar cells. Sustainable Energy & Fuels (RSC Publishing).

- Bischromophoric styrylpyridinium dyes. Spectroscopic properties of 1,3-bis-[4-(p-N,N-dialkylaminostyryl)pyridinyl]propane dibromides. PubMed.

- (E)-3-Heptyl-2-(4-thiomorpholinostyryl)benzo[d]thiazol-3-ium Iodide as Solvatochromic and Fluorogenic Dye for Spectroscopy Applications. MDPI.

- Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. ResearchGate.

Sources

- 1. Molecular engineering on D-π-A organic dyes with flavone-based different acceptors for highly efficient dye-sensitized solar cells using experimental and computational study - ProQuest [proquest.com]

- 2. academic.oup.com [academic.oup.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. D–π–A organic dyes derived from the indacenodithiophene core moiety for efficient dye-sensitized solar cells - Energy Advances (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis of New D–π–A Phenothiazine-Based Fluorescent Dyes: Aggregation Induced Emission and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ijcps.org [ijcps.org]

- 9. asianpubs.org [asianpubs.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Bischromophoric styrylpyridinium dyes. Spectroscopic properties of 1,3-bis-[4-(p-N,N-dialkylaminostyryl)pyridinyl]propane dibromides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. files.ikprress.org [files.ikprress.org]

- 16. From 2,5-Diformyl-1,4-dihydropyrrolo[3,2-b]pyrroles to Quadrupolar, Centrosymmetric Two-Photon-Absorbing A–D–A Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Design of D–A–π–A organic dyes with different acceptor and auxiliary acceptor for highly efficient dye-sensitized solar cells: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 19. D–A–π–A organic dyes with tailored green light absorption for potential application in greenhouse-integrated dye-sensitized solar cells - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]

Application Notes & Protocols: Strategic Functionalization of the C-3 Bromine Position in 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

Prepared by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details robust and versatile protocols for the functionalization of the C-3 bromine position of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde. This compound is a valuable scaffold in medicinal chemistry and materials science, and the methodologies presented herein provide a roadmap for creating diverse molecular architectures. We will explore palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig amination, and cyanation reactions. For each transformation, we provide a detailed, step-by-step protocol, a discussion of the underlying mechanistic principles, and guidance on reaction optimization and troubleshooting.

Introduction: The Versatility of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde is a key building block for the synthesis of a wide range of organic molecules. The presence of three distinct functional handles—the aldehyde, the bromine atom, and the pyrrolidinyl group—allows for sequential and chemoselective modifications. The electron-donating pyrrolidinyl group at the C-4 position significantly influences the reactivity of the C-3 bromine, making it amenable to a variety of palladium-catalyzed cross-coupling reactions.[1][2] These reactions are foundational in modern organic synthesis due to their broad functional group tolerance and mild reaction conditions.[1] This guide will provide researchers, scientists, and drug development professionals with the necessary protocols to effectively utilize this versatile scaffold.

Palladium-Catalyzed C-C Bond Formation: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds, typically between an organoboron compound and an organic halide.[3][4] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[3][5] For electron-rich aryl bromides such as our substrate, the choice of a suitable palladium catalyst and ligand is crucial for efficient coupling.[6]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura coupling is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation with a boronic acid or ester, which is activated by a base. The final step is reductive elimination, which forms the C-C bond and regenerates the Pd(0) catalyst.[3][5]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde with an arylboronic acid.

Materials:

-

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

-

Arylboronic acid (1.2 equivalents)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl2·CH2Cl2) (0.03 equivalents)

-

Potassium carbonate (K2CO3) (2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (1.0 mmol), the arylboronic acid (1.2 mmol), and Pd(dppf)Cl2·CH2Cl2 (0.03 mmol).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add 1,4-dioxane (5 mL) and a solution of K2CO3 (2.0 mmol) in water (1 mL) to the flask.

-

Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Data Presentation: Suzuki-Miyaura Coupling Parameters

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ | Effective for a broad range of aryl bromides, including electron-rich substrates.[6] |

| Ligand | dppf (in pre-formed catalyst) | Provides a good balance of stability and reactivity for the catalytic species. |

| Base | K₂CO₃ | A moderately strong base, effective in activating the boronic acid for transmetalation.[6] |

| Solvent | 1,4-Dioxane/Water | A common solvent system that facilitates the dissolution of both organic and inorganic reagents. |

| Temperature | 80-90 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |

Synthesis of Arylalkynes: The Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[7] Copper-free protocols have also been developed, which can be advantageous for certain substrates.[9][10]

Mechanistic Overview

The generally accepted mechanism involves a palladium catalytic cycle and a copper co-catalytic cycle. The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the palladium complex.[8]

Caption: Simplified mechanism of the Sonogashira coupling.

Experimental Protocol: Sonogashira Coupling

This protocol outlines a standard procedure for the Sonogashira coupling of 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde with a terminal alkyne.

Materials:

-

3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde

-

Terminal alkyne (1.5 equivalents)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 equivalents)

-

Copper(I) iodide (CuI) (0.04 equivalents)

-

Triethylamine (Et₃N) (3.0 equivalents)

-

Tetrahydrofuran (THF), anhydrous

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask, dissolve 3-Bromo-4-(pyrrolidin-1-yl)benzaldehyde (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in anhydrous THF (10 mL) under an inert atmosphere.

-

Add triethylamine (3.0 mmol) followed by the terminal alkyne (1.5 mmol) to the reaction mixture.

-

Stir the reaction at room temperature for 8-24 hours. Monitor the reaction by TLC or LC-MS. For less reactive alkynes, gentle heating (40-50 °C) may be required.

-

After completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (15 mL).

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent in vacuo.

-

Purify the residue by flash column chromatography to yield the desired product.

Data Presentation: Sonogashira Coupling Parameters

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₂Cl₂ | A commonly used and effective palladium catalyst for Sonogashira couplings. |

| Co-catalyst | CuI | Facilitates the formation of the copper acetylide, which is crucial for transmetalation. |

| Base | Triethylamine (Et₃N) | Acts as both a base to deprotonate the alkyne and as a solvent. |

| Solvent | Tetrahydrofuran (THF) | A good solvent for the reagents and intermediates involved in the reaction. |

| Temperature | Room Temperature to 50 °C | Mild conditions are generally sufficient for this transformation. |

C-N Bond Formation: The Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[11][12] This reaction has become a cornerstone of modern organic synthesis for the preparation of aryl amines.[13][14] The choice of ligand is critical for the success of this transformation, with bulky, electron-rich phosphine ligands often providing the best results.[13]

Mechanistic Overview

The catalytic cycle begins with the oxidative addition of the aryl bromide to the Pd(0) catalyst. The resulting palladium(II) complex then coordinates to the amine. A base facilitates the deprotonation of the coordinated amine to form a palladium amido complex, which undergoes reductive elimination to furnish the C-N bond and regenerate the Pd(0) catalyst.[11][13]

Sources

- 1. nobelprize.org [nobelprize.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 9. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]

- 10. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. research.rug.nl [research.rug.nl]

- 14. organic-synthesis.com [organic-synthesis.com]

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield in the Nucleophilic Aromatic Substitution of Pyrrolidine

Welcome to the technical support center for the nucleophilic aromatic substitution (SNAr) of pyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for this widely used reaction. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive field experience to help you optimize your reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions encountered when performing SNAr reactions with pyrrolidine.

Q1: My SNAr reaction with pyrrolidine is showing low or no conversion. What are the most likely causes?

A1: Low conversion is a frequent issue and can often be traced back to one of the following factors:

-

Insufficient Aromatic Ring Activation: The SNAr mechanism relies on the stabilization of a negative charge in the Meisenheimer intermediate.[1][2][3] This requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or carbonyl groups, positioned ortho or para to the leaving group.[1][2][4] If the aromatic ring is not sufficiently electron-deficient, the nucleophilic attack by pyrrolidine will be slow or may not occur at all.

-

Poor Leaving Group: In SNAr reactions, the bond to the leaving group is broken after the rate-determining step.[5][6] Consequently, the leaving group's ability to stabilize a negative charge is less important than its ability to polarize the C-X bond and facilitate the initial nucleophilic attack. The generally accepted order of leaving group reactivity in SNAr is F > Cl > Br > I.[7] If you are using a less reactive leaving group like iodide, consider switching to a fluoride or chloride if possible.

-

Inappropriate Solvent: The choice of solvent is critical. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions.[8] These solvents are poor at solvating the anionic nucleophile, leaving it more "naked" and reactive. Protic solvents, such as alcohols or water, can form hydrogen bonds with the pyrrolidine, reducing its nucleophilicity and slowing the reaction.

-

Low Reaction Temperature: While milder conditions are always desirable, some SNAr reactions require elevated temperatures to proceed at a reasonable rate. If your reaction is sluggish at room temperature, gradually increasing the heat can often improve the conversion.

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of side products. What are the common side reactions, and how can I minimize them?

A2: The formation of side products is a common challenge. Here are some likely culprits and their solutions:

-

Di-substitution: If your aromatic substrate has more than one leaving group, you may be observing double substitution. To favor mono-substitution, use a stoichiometric amount of pyrrolidine and consider lowering the reaction temperature.

-

Reaction with Solvent (Solvolysis): If you are using a nucleophilic solvent, such as an alcohol, it can compete with the pyrrolidine, especially at elevated temperatures. It is advisable to use a non-reactive, polar aprotic solvent.

-

Hydrolysis: The starting material or product may be susceptible to hydrolysis, especially if your reaction conditions are not anhydrous. Ensure you are using dry solvents and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Competing Reactions at Different Positions: On substituted rings with multiple potential leaving groups, regioselectivity can be an issue. The electronic environment of the ring dictates the preferred site of substitution. Modifying the nucleophile or reaction conditions can sometimes alter this selectivity.

Q3: What is the role of a base in the SNAr of pyrrolidine, and do I always need one?

A3: In the SNAr reaction with a secondary amine like pyrrolidine, a base plays a crucial role in the second step of the mechanism. After the initial nucleophilic attack to form the Meisenheimer complex, a proton must be removed from the newly formed ammonium ion to facilitate the elimination of the leaving group and restore aromaticity.[9][10]

Often, an excess of pyrrolidine itself can act as the base.[9][10] However, for less reactive substrates or when using stoichiometric amounts of pyrrolidine, the addition of an external base is often necessary to drive the reaction to completion. Common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or stronger, non-nucleophilic bases. The choice of base and its stoichiometry should be optimized for each specific reaction.

Troubleshooting Guides

This section provides more detailed troubleshooting strategies for complex issues you might encounter.

Problem 1: Low Yield Despite an Activated Substrate and Good Leaving Group

You have confirmed that your aryl halide is activated with appropriate EWGs and has a good leaving group (e.g., fluorine), yet the yield remains low.

Troubleshooting Steps & Solutions:

-

Re-evaluate Your Solvent:

-

Issue: Even among polar aprotic solvents, there can be significant differences. While DMF and DMSO are excellent choices, they can sometimes participate in side reactions at high temperatures.

-

Solution: If you suspect solvent-related issues, try switching to a different polar aprotic solvent like acetonitrile or N-methyl-2-pyrrolidone (NMP). Ensure your solvent is anhydrous, as trace amounts of water can lead to hydrolysis of the starting material or product.

-

-

Optimize the Base:

-

Issue: If you are relying on excess pyrrolidine as the base, it may not be strong enough for a particularly challenging substrate.

-

Solution: Screen a variety of inorganic and organic bases. A common and effective choice is potassium carbonate. For very unreactive substrates, a stronger base like sodium hydride (NaH) can be used to pre-deprotonate the pyrrolidine, though this requires strictly anhydrous conditions. The use of organic superbases has also been shown to be effective in some cases.[11][12]

-

-

Investigate Steric Hindrance:

-

Issue: Significant steric bulk on either the pyrrolidine or the aromatic substrate, particularly near the reaction center, can hinder the initial nucleophilic attack.[13]

-

Solution: If steric hindrance is suspected, you may need to employ more forcing conditions, such as higher temperatures or longer reaction times. In some cases, a less sterically hindered nucleophile might be a better choice if the pyrrolidine moiety is not essential.

-

Problem 2: Difficulty with Work-up and Purification

The reaction appears to have gone to completion, but you are struggling to isolate a pure product.

Troubleshooting Steps & Solutions:

-

Emulsion Formation during Extraction:

-

Issue: The use of polar aprotic solvents like DMF or DMSO can lead to the formation of emulsions during aqueous work-up.

-

Solution: To break up emulsions, try adding brine (saturated NaCl solution) to the aqueous layer. Alternatively, you can remove the high-boiling solvent under reduced pressure before performing the extraction.

-

-

Product Solubility Issues:

-

Issue: Your product may have some solubility in the aqueous phase, leading to low recovery.

-

Solution: Perform multiple extractions with your organic solvent (e.g., 3-4 times) to ensure complete recovery of the product. If the product is particularly polar, you may need to use a more polar extraction solvent like ethyl acetate or dichloromethane.

-

-

Co-elution during Chromatography:

-

Issue: The product and starting materials or byproducts may have similar polarities, making separation by column chromatography difficult.

-

Solution: Experiment with different solvent systems for your chromatography. A gradient elution may be necessary to achieve good separation. If co-elution remains a problem, consider derivatizing your product to alter its polarity or exploring alternative purification techniques like recrystallization or preparative HPLC.

-

Data and Protocols

Table 1: Typical Reaction Conditions for the SNAr of Pyrrolidine with Activated Aryl Halides

| Aryl Halide Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1-Fluoro-2,4-dinitrobenzene | K₂CO₃ | DMF | 80 | 2 | 95 | [14] |

| 4-Chloro-3-nitrobenzonitrile | Et₃N | DMSO | 100 | 6 | 88 | [15] |

| 2,4,5-Trichloropyrimidine | KOH | H₂O with HPMC | Room Temp | 0.33 | 90 | [16] |

| 2-Fluoro-5-nitrobenzene-1,4-diamine | K₂CO₃ | DMF | 80 | 4 | 92 | [14] |

Experimental Protocol: General Procedure for the SNAr of Pyrrolidine with an Activated Aryl Fluoride

This protocol provides a general starting point for the reaction. Optimization of stoichiometry, temperature, and reaction time will be necessary for specific substrates.

-

Reagent Preparation:

-

To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the activated aryl fluoride (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).

-

Add the anhydrous polar aprotic solvent (e.g., DMF or DMSO) to achieve a suitable concentration (typically 0.1-0.5 M).

-

Add pyrrolidine (1.2-1.5 eq) to the reaction mixture.

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Visualizing the SNAr Mechanism and Troubleshooting

The SNAr Mechanism with Pyrrolidine

The following diagram illustrates the generally accepted two-step addition-elimination mechanism for the SNAr reaction of pyrrolidine with an activated aryl halide.

Caption: The SNAr mechanism proceeds via a Meisenheimer intermediate.

Troubleshooting Decision Tree for Low Yield

This decision tree can help guide your troubleshooting process when faced with a low-yielding SNAr reaction.

Caption: A decision tree for troubleshooting low SNAr yields.

References

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Borlinghaus, N., et al. (2021). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 23(15), 5494-5503. [Link]

-

Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. [Link]

-

Crampton, M. R., et al. (2004). Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide. Journal of the Chemical Society, Perkin Transactions 2, (5), 835-841. [Link]

-

Ishida, M., et al. (2017). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2017(43), 6436-6454. [Link]

-

Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. [Link]

-

The Royal Society of Chemistry. (2021). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. [Link]

-

Making Molecules. (n.d.). Summary of the Summaries of Nucleophilic Aromatic Substitution. [Link]

-

Ueda, H., et al. (2014). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society, 136(34), 12034-12041. [Link]

-

Pouzens, J. T., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Journal of Computational Chemistry. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Glasser, N. R., & Sauers, R. R. (2014). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of organic chemistry, 79(14), 6693-6701. [Link]

-

Jin, H., et al. (2019). One-Pot Approach for SNAr Reaction of Fluoroaromatic Compounds with Cyclopropanol. Synlett, 30(06), 982-986. [Link]

-

Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. [Link]

-

Chem Help ASAP. (2020, February 2). SNAr reaction scope & limitations. [Link]

-

Majid, R. (2023, October 31). Nucleophilic Aromatic Substitution. University of Babylon. [Link]

-

Rolli, E., et al. (2012). Synthesis of a chiral C2-symmetric sterically hindered pyrrolidine nitroxide radical via combined iterative nucleophilic additions and intramolecular 1,3-dipolar cycloadditions to cyclic nitrones. The Journal of organic chemistry, 77(23), 10688-10698. [Link]

-

Reddit. (2023, December 23). SNAr troubleshooting. [Link]

-

Reddy, R. P., et al. (2016). Copper-Catalyzed Intramolecular Carbocyclization/1,2-Migration Reaction of Allenols To Access Substituted 2-Sulfonyl Carbazoles. Organic Letters, 18(6), 1346-1349. [Link]

-

KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. [Link]

-

Ioffe, D., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(19), 11158. [Link]

-

Pouzens, J. T., et al. (2026, January 3). (PDF) Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. ResearchGate. [Link]

-

Ueda, H., et al. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society. [Link]

-

Clayden, J., & Turnbull, B. (2022, May 27). C(sp3)-Arylation by Conformationally Accelerated Intramolecular Nucleophilic Aromatic Substitution (SNAr). Accounts of Chemical Research. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. [Link]

-

American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (n.d.). SNAr Solvents and Reagents. [Link]

-

Organic Syntheses. (n.d.). (45.2 mL, 63.3 mmol, 1.30 equiv) is then added dropwise over 30 minutes via syringe into the yellow solution while maintaining the internal temperature below -65 °C. [Link]

-

Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines. [Link]

-

Shelke, N. B., et al. (n.d.). SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. Royal Society of Chemistry. [Link]

-

Common Organic Chemistry. (n.d.). SNAr (F) - Aliphatic Amines (secondary). [Link]

-

Pouzens, J. T., et al. (2025). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Semantic Scholar. [Link]

-

Mahdhaoui, F., et al. (2019, January 30). (PDF) S N Ar reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

-

Ibrar, A., et al. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. [Link]

-

Leah4sci. (2025, February 25). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]

-

ChemRxiv. (n.d.). Multigram Synthesis of 4,4-disubstituted-3-oxopyrrolidones – efficient starting material for diverse 3 functionalized pyrrolidones. [Link]

-

Li, Y., et al. (2024, October 7). Seeds Combining Pyrrolidine Control the Framework Al Distribution of FER Zeolite to Enhance Its Performance in the Skeletal Isomerization of n-Butene. MDPI. [Link]

-

Li, J., et al. (2025, March 26). Quantitative Analysis of Pyrrolizidine Alkaloids in Food Matrices and Plant-Derived Samples Using UHPLC—MS/MS. PMC. [Link]

-

Journal of Chemical Society of Pakistan. (n.d.). View of Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 4. m.youtube.com [m.youtube.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Aromatic Nucleophilic Substitution [fishersci.se]